molecular formula C21H16BrN3O4 B15031970 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15031970
M. Wt: 454.3 g/mol
InChI Key: BKEFQTSQOWRUCW-FMIVXFBMSA-N
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Description

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a unique combination of indole and pyrimidine structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine precursors. The indole derivative is synthesized through a Fischer indole synthesis, while the pyrimidine derivative is prepared via a Biginelli reaction. These intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Halogen substitution reactions can be used to introduce different substituents on the indole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various halogenated compounds.

Scientific Research Applications

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole-pyrimidine derivatives, such as:

  • (5E)-5-[(5-chloro-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-[(5-fluoro-1H-indol-3-yl)methylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromo group on the indole ring and the ethoxy group on the phenyl ring can significantly affect the compound’s properties compared to its analogs.

Properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-1-(4-ethoxyphenyl)-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C21H16BrN3O4/c1-2-29-15-6-4-14(5-7-15)25-20(27)17(19(26)24-21(25)28)9-12-11-23-18-8-3-13(22)10-16(12)18/h3-11,27H,2H2,1H3,(H,24,26,28)/b12-9+

InChI Key

BKEFQTSQOWRUCW-FMIVXFBMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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